3-(4-Fluorophenyl)tetrahydrofuran
Description
Significance of Tetrahydrofuran (B95107) Scaffolds in Organic Synthesis
Tetrahydrofuran (THF), a saturated five-membered oxygen-containing heterocycle, is a structural motif of paramount importance in organic chemistry. researchgate.net Saturated oxygen heterocycles are prevalent in a vast array of natural products and other biologically active molecules. researchgate.net The THF ring is a common feature in many bioactive compounds, including a large family of natural products known as annonaceous acetogenins, as well as lignans, polyether ionophores, and macrodiolides. nih.gov These natural products exhibit a wide spectrum of biological activities, such as antitumor, anthelmintic, antimalarial, antimicrobial, and antiprotozoal properties. nih.gov
The significance of the THF scaffold extends to its role as a crucial synthetic intermediate in medicinal chemistry, where it can undergo various transformations like ring-opening and ring-expansion reactions. researchgate.net The prevalence and importance of the tetrahydrofuran moiety in complex and medicinally relevant compounds have spurred considerable interest in developing efficient and stereoselective methods for its synthesis. researchgate.netnih.gov
Role of Fluorine in Modulating Chemical Reactivity and Properties of Organic Molecules
The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. researchgate.netnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a parent molecule. mdpi.comnih.gov
Strategically placing fluorine atoms can lead to significant improvements in a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netmdpi.com This can prolong the half-life of a drug, allowing for less frequent dosing. wikipedia.org Furthermore, fluorination can enhance the lipophilicity of a compound, which often improves its ability to permeate cell membranes and increases its bioavailability. nih.govwikipedia.org The incorporation of fluorine can also modulate the acidity or basicity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to stronger binding affinity with biological targets. researchgate.netnih.gov Consequently, approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org
Overview of Advanced Synthetic and Analytical Methodologies for Heterocyclic Systems
The synthesis of complex heterocyclic compounds necessitates innovative and efficient strategies. numberanalytics.com Modern synthetic organic chemistry has seen the development of numerous advanced methodologies to construct these valuable molecular architectures. These include:
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product, often with high atom economy and efficiency. numberanalytics.com
Catalytic Cyclization: This approach utilizes catalysts, including transition metals like palladium and copper, to facilitate the formation of heterocyclic rings under mild conditions. numberanalytics.comnumberanalytics.com
Cascade Reactions: These are multi-step reactions that occur sequentially in a one-pot process, enabling the rapid construction of complex molecular frameworks. numberanalytics.com
Green Chemistry Approaches: To minimize environmental impact, methodologies like microwave-assisted synthesis, ultrasound reactions, and the use of solvent-free conditions or alternative solvents are increasingly employed. numberanalytics.comnih.gov
Photoredox and Electrochemical Synthesis: These techniques use light or electricity to drive chemical reactions, offering unique reactivity patterns for the synthesis of heterocycles. numberanalytics.comrsc.org
The characterization and analysis of heterocyclic compounds rely on a suite of sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure, with fluorine-19 NMR being particularly useful for fluorinated compounds. wikipedia.org Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation. Chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for the separation and purification of these compounds.
The Chemical Compound: 3-(4-Fluorophenyl)tetrahydrofuran
The compound this compound represents a molecule where the significant tetrahydrofuran scaffold is functionalized with a fluorinated phenyl group. This combination of structural features makes it a subject of interest in synthetic and medicinal chemistry.
Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO | Custom Calculation |
| Molecular Weight | 166.19 g/mol | Custom Calculation |
| CAS Number | 1060817-44-8 | |
| IUPAC Name | 3-(4-fluorophenyl)oxolane |
This table presents the fundamental chemical properties of this compound.
The structure consists of a central tetrahydrofuran ring. A 4-fluorophenyl group is attached to the third carbon atom of this ring. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which could influence its interactions with biological targets. The presence of the para-fluorophenyl substituent imparts distinct electronic and steric properties to the molecule.
Synthesis
The synthesis of substituted tetrahydrofurans like this compound can be achieved through various synthetic routes. General strategies for forming the tetrahydrofuran ring often involve intramolecular cyclization reactions. nih.gov For instance, the reductive cyclization of 1,6-enynes catalyzed by transition metals is a known method for producing tetrahydrofuran derivatives. organic-chemistry.org Another approach involves the intramolecular hydroalkoxylation of γ-hydroxy olefins. organic-chemistry.org
A specific, though related, synthesis involves a redox-relay Heck reaction starting from cis-butene-1,4-diol to generate cyclic hemiacetals, which are then reduced to form 3-aryl tetrahydrofurans. organic-chemistry.org The synthesis of the target molecule would likely involve the coupling of a suitable tetrahydrofuran precursor with a 4-fluorophenyl source, or the cyclization of a precursor already containing the 4-fluorophenyl moiety. For example, Grignard reagents like 3-Chloro-4-fluorophenylmagnesium bromide in a THF solution are commercially available and could be used in such synthetic strategies. sigmaaldrich.com
Analytical Characterization
The structural confirmation of this compound would rely on standard analytical techniques.
¹H NMR and ¹³C NMR spectroscopy would be used to determine the number and connectivity of hydrogen and carbon atoms in the molecule.
¹⁹F NMR spectroscopy would show a characteristic signal for the fluorine atom on the phenyl ring, confirming its presence and electronic environment. wikipedia.org
Mass Spectrometry (MS) would be used to verify the molecular weight of the compound and analyze its fragmentation pattern, providing further structural evidence.
Infrared (IR) Spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-O-C ether linkage and the aromatic C-F bond.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C10H11FO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7H2 |
InChI Key |
XPCMFEXRSRQNKI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Spectroscopic Analysis in the Characterization of 3 4 Fluorophenyl Tetrahydrofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the characterization of 3-(4-Fluorophenyl)tetrahydrofuran, offering detailed insights into its molecular structure, the chemical environment of its constituent atoms, and its dynamic behavior in solution.
¹H NMR and ¹³C NMR Spectral Data for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular framework of this compound. The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum provide information about the connectivity and spatial relationships of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon environments within the molecule.
Table 1: Representative ¹H and ¹³C NMR Data for Tetrahydrofuran (B95107) Derivatives This table is illustrative and not specific to this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.7 | m | -OCH₂- |
| ¹H | ~1.8 | m | -CH₂- |
| ¹³C | ~68 | - | -OCH₂- |
| ¹³C | ~26 | - | -CH₂- |
Note: 'm' denotes a multiplet. Data is generalized from typical tetrahydrofuran spectra. chemicalbook.comhmdb.cachemicalbook.com
¹⁹F NMR for Fluorine-Containing Compounds
For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful technique. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the aromatic ring. wikipedia.orgnih.gov
In the case of this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The precise chemical shift would be indicative of the electronic effects of the tetrahydrofuranyl substituent on the aromatic system. nih.govacs.org Furthermore, coupling between the fluorine and adjacent aromatic protons (³JHF) would result in a splitting of the ¹⁹F signal, providing further structural confirmation. wikipedia.org
Dynamic NMR Spectroscopy for Conformational Studies
The tetrahydrofuran ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, often described by a process of pseudorotation. chemicalpapers.comresearchgate.net Dynamic NMR spectroscopy is an essential tool for studying these conformational dynamics. sikhcom.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers between different conformers. sikhcom.net
For this compound, the bulky fluorophenyl group at the C3 position will influence the conformational equilibrium of the tetrahydrofuran ring. chemicalpapers.com Low-temperature NMR studies could potentially "freeze out" individual conformers, allowing for their individual characterization and the determination of their relative populations. sikhcom.net The analysis of coupling constants at various temperatures can also provide insights into the preferred conformations and the dynamics of the pseudorotational pathway. chemicalpapers.comresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and providing a "fingerprint" of the compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, characteristic absorption bands would be expected for the C-O-C stretching of the ether group in the tetrahydrofuran ring, typically in the region of 1100-1000 cm⁻¹. researchgate.netudayton.edu The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule would appear around 3000-2850 cm⁻¹. researchgate.net
The presence of the 4-fluorophenyl group would give rise to specific bands, including C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region and a strong C-F stretching vibration. rasayanjournal.co.inacs.org The exact position of these bands can provide further confirmation of the substitution pattern.
Table 2: General FT-IR Absorption Regions for Key Functional Groups This table is illustrative and not specific to this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1000 | C-O Stretch | Ether |
| 1250-1100 | C-F Stretch | Aryl Fluoride (B91410) |
Data is generalized from typical FT-IR correlation tables. researchgate.netudayton.edurasayanjournal.co.in
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is often complementary to FT-IR, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. researchgate.net For this compound, Raman spectroscopy would also be expected to show characteristic bands for the tetrahydrofuran ring and the fluorophenyl group. mdpi.comrsc.orgirb.hr
The symmetric "breathing" mode of the tetrahydrofuran ring is often a prominent feature in the Raman spectrum. researchgate.netchemicalbook.com Aromatic ring vibrations are also typically strong in Raman spectra. The C-F stretching vibration would also be observable. By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be made, further solidifying the structural characterization of the molecule. mdpi.comrsc.org
IR Resonant Vacuum Ultraviolet Photoionization/Mass-Analyzed Threshold Ionization (VUV-PI/MATI) Mass Spectroscopies for Conformational Preference
IR Resonant VUV-PI/MATI spectroscopy is a powerful technique for determining the conformational landscape of flexible molecules in the gas phase. It combines infrared spectroscopy with photoionization mass spectrometry to provide conformer-specific information. By tuning an IR laser to specific vibrational frequencies, it is possible to selectively excite one conformer over another. A subsequent VUV laser ionizes the molecule, and the resulting ions or electrons are analyzed.
For this compound, this method could distinguish between different puckering conformations of the tetrahydrofuran ring and various orientations of the 4-fluorophenyl substituent (e.g., axial vs. equatorial positions). The resulting MATI spectrum provides a precise measurement of the ionization energy for each selected conformer, offering valuable data for benchmarking quantum chemical calculations and understanding the intrinsic stability of different molecular shapes.
As of the latest literature search, specific experimental VUV-PI/MATI data for this compound has not been reported.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its various fragments creates a unique fingerprint.
For this compound (molecular formula C₁₀H₁₁FO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would provide structural information. Key fragmentation pathways would likely involve the cleavage of the tetrahydrofuran ring and the loss of fragments related to the fluorophenyl group.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Possible Structure/Loss | Predicted m/z |
| [C₁₀H₁₁FO]⁺ | Molecular Ion | 182.08 |
| [C₉H₈FO]⁺ | Loss of CH₃ | 167.06 |
| [C₆H₄F]⁺ | Fluorophenyl cation | 95.03 |
| [C₄H₇O]⁺ | Tetrahydrofuryl cation | 71.05 |
Note: This table is predictive. Detailed experimental mass spectra providing observed relative abundances and definitive fragmentation pathways for this compound are not available in the reviewed literature.
X-ray Diffraction (XRD) Analysis
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. It provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.
An XRD analysis of a suitable crystal of this compound would unambiguously determine the relative stereochemistry of the substituents on the tetrahydrofuran ring. It would show whether the 4-fluorophenyl group adopts an axial or equatorial position and reveal the specific puckering conformation of the five-membered ring (e.g., envelope or twist). Furthermore, it would detail any intermolecular interactions, such as C-H···F or C-H···π interactions, that govern the crystal packing.
A search of crystallographic databases and chemical literature did not yield a public report on the single-crystal X-ray diffraction structure of this compound.
Electron Momentum Spectroscopy (EMS) for Valence Electronic Structure
Electron Momentum Spectroscopy (EMS) is a unique experimental technique that probes the electronic structure of atoms and molecules by measuring the momentum distribution of valence electrons. It provides direct information about the individual electron orbitals in momentum space, offering a powerful tool for validating and refining quantum mechanical models of molecular orbitals.
Applying EMS to this compound would allow for the mapping of its highest occupied molecular orbitals (HOMO), which are crucial for understanding its reactivity. The momentum profiles of these orbitals would reveal their s- or p-type character and their spatial distribution, providing insights into how the electronic structure is influenced by the interplay between the aromatic fluorophenyl group and the saturated tetrahydrofuran ring.
No published studies utilizing Electron Momentum Spectroscopy for the analysis of this compound were found.
Electrochemical and Spectroelectrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of a molecule, determining the potentials at which it can be oxidized or reduced. By scanning the potential of an electrode in a solution containing the compound, a voltammogram is produced that reveals information about the stability and electron-transfer kinetics of the resulting charged species.
A cyclic voltammetry study of this compound would likely focus on the oxidation or reduction of the 4-fluorophenyl moiety. The results would indicate the molecule's electron-donating or -accepting capabilities. Comparing its redox potentials to related compounds, such as toluene (B28343) or fluorobenzene, could quantify the electronic influence of the tetrahydrofuran substituent on the aromatic ring.
Specific experimental data from cyclic voltammetry or other spectroelectrochemical studies on this compound are not present in the surveyed scientific literature.
Lack of Specific Research Data for this compound
A thorough investigation for computational and theoretical studies on the chemical compound This compound reveals a significant gap in the available scientific literature. While extensive research exists for the constituent parts of the molecule—namely the tetrahydrofuran (THF) ring and the 4-fluorophenyl group—and for the theoretical methods outlined, specific studies applying these computational analyses directly to this compound are not presently available in the public domain.
Computational chemistry is a powerful tool for understanding the electronic structure and reactivity of molecules. nih.gov Methodologies such as Density Functional Theory (DFT) provide a framework for detailed investigations. utq.edu.iqresearchgate.net However, generating scientifically accurate data, including Frontier Molecular Orbital (FMO) energies, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and other advanced computational assessments, requires dedicated research projects focusing on the specific molecule of interest.
Searches for such dedicated studies on this compound have not yielded specific results. The available literature includes:
General studies on Tetrahydrofuran (THF): Research has been conducted on the geometry, vibrational frequencies, and electronic properties of the parent THF molecule. nih.gov
Studies on fluorophenyl-containing compounds: Various molecules incorporating a fluorophenyl group have been analyzed computationally, but not in the specific combination with a tetrahydrofuran ring at the 3-position. researchgate.netajchem-a.comresearchgate.netrsc.org
Methodological explanations: There is abundant literature explaining the theoretical foundations of DFT, FMO, MEP, NBO, Atoms in Molecules (AIM), Non-Covalent Interaction (NCI), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) analyses. wolfram.comresearchgate.netuni-muenchen.deresearchgate.netwikipedia.orgjussieu.frwikipedia.orgyoutube.comresearchgate.netrsc.org
Without specific computational research performed on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of accurate data tables and in-depth findings for FMO analysis, MEP mapping, NBO analysis, and other specified computational investigations is contingent on focused scientific inquiry into this particular compound.
Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl Tetrahydrofuran
Reaction Mechanism Investigations
Theoretical studies are vital for understanding the mechanisms of catalytic reactions used to synthesize substituted tetrahydrofurans. While a specific pathway for 3-(4-Fluorophenyl)tetrahydrofuran is not detailed, general strategies for forming aryl-substituted THF rings can be computationally modeled. These often involve transition-metal-catalyzed cross-coupling reactions or intramolecular cyclizations. nih.gov
For instance, a plausible synthetic route could involve the cobalt-catalyzed reductive coupling of an appropriate isocyanate and a tertiary alkyl halide, a method used to create sterically hindered chiral amides. acs.org Computational modeling of such a pathway would involve locating the transition states for key steps, such as single-electron transfer (SET) and radical addition, to determine the reaction's feasibility and stereoselectivity. acs.org Another approach involves the intramolecular O-alkylation of an enolate with a tethered epoxide, which can be promoted by additives like LiClO₄. nih.gov Density Functional Theory (DFT) calculations can elucidate the role of the catalyst or additive in lowering the activation barrier for the ring-closing step.
The reactivity of the tetrahydrofuran (B95107) ring itself has been the subject of extensive kinetic and mechanistic studies, particularly its reaction with hydroxyl (•OH) radicals, which is important in combustion and atmospheric chemistry. kaust.edu.sakaust.edu.sa These studies, combining shock tube experiments with high-level quantum chemical calculations, show that the reaction proceeds via H-atom abstraction from either the C2 or C3 position of the THF ring. researchgate.net
The presence of the 4-fluorophenyl group at the C3 position would significantly influence this reactivity. The electron-withdrawing nature of the substituent would likely deactivate the C3 position towards electrophilic attack or radical abstraction, while potentially having a lesser effect on the C2 and C5 positions adjacent to the ether oxygen. Theoretical kinetic analysis, using methods like transition state theory, would be required to calculate the rate constants for abstraction at each unique C-H bond in this compound to predict the major reaction products. kaust.edu.sa
Table 3: Theoretical Rate Expressions for THF + •OH Reaction (800–1350 K)
| Reaction Channel | Rate Expression (cm³ mol⁻¹ s⁻¹) | Reference |
| THF + •OH → Products | k(T) = 4.11 × 10⁴ (T/K)²·⁶⁹ exp(1316.8 / T) | kaust.edu.sa |
Note: This data is for unsubstituted tetrahydrofuran. The rates for this compound would be different due to substituent effects.
Computational chemistry is indispensable for identifying the transient species—intermediates and transition states—that govern a reaction pathway. For reactions involving the THF scaffold, such as ring-opening initiated by frustrated Lewis pairs (FLPs) or oxidation processes, DFT calculations have successfully mapped out the potential energy surfaces. rsc.orgnih.govresearchgate.net
In the ring-opening of THF by an Al/P-based FLP, for example, theoretical studies have identified a pre-reaction complex, the transition state for the ring-opening, and the final product, revealing that the deformation energy of the THF ring is a key factor in determining the activation energy. nih.govresearchgate.net For the oxidation of THF, computational models predict the formation of various radical intermediates (ROO•, •QOOH) and have been used to identify transition states for key isomerization and decomposition pathways. rsc.org Applying these methods to this compound would allow for the prediction of how the fluorophenyl group stabilizes or destabilizes key intermediates and transition states, thereby controlling reaction outcomes and selectivity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are pivotal in elucidating the behavior of molecules in various environments. These techniques allow for the examination of molecular conformations, intermolecular interactions, and the dynamic evolution of a system over time.
Empirical Potential Structure Refinement (EPSR) for Liquid Structure
Empirical Potential Structure Refinement (EPSR) is a sophisticated computational technique used to generate three-dimensional structural models of disordered systems, such as liquids, that are consistent with experimental diffraction data from neutron or X-ray scattering. The method is founded on a Monte Carlo simulation that iteratively refines a reference interatomic potential by comparing the calculated structure factor with the experimentally observed one. This allows for the development of a detailed atomistic model that reflects the real structure of the liquid.
Monte Carlo Simulations for Solvent Effects
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of solvent effects, MC simulations are employed to study the interactions between a solute molecule and the surrounding solvent molecules. By randomly displacing and rotating molecules within a simulation box and accepting or rejecting these moves based on the change in potential energy, the system evolves towards thermal equilibrium. This allows for the calculation of thermodynamic properties such as free energies of solvation.
The study of solvent effects on this compound using Monte Carlo simulations would be crucial for understanding its behavior in solution, which is relevant for its potential applications in synthesis and materials science. While specific MC simulation studies on this compound are not prominent, the methodology is well-established for similar molecular systems.
A typical MC simulation to probe solvent effects on this compound would involve placing the solute molecule in a box of solvent molecules (e.g., water, ethanol, or even THF itself). The simulation would then explore the vast conformational space of the solvent molecules around the solute. Key outputs would include the radial distribution functions between atoms of the solute and the solvent, which reveal the structure of the solvation shells. Furthermore, by employing techniques like thermodynamic integration or free energy perturbation, the simulation can quantify the free energy of solvation, providing a measure of how favorably the solvent accommodates the solute. These simulations could also shed light on the orientation of solvent molecules around the fluorophenyl and tetrahydrofuran moieties, offering insights into specific solute-solvent interactions like hydrogen bonding or dipole alignments.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or chemical reactivity of a compound based on its molecular structure. These models are built by establishing a correlation between a set of calculated molecular descriptors and an observed activity. The descriptors can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
For this compound, QSAR methodologies could be applied to predict its reactivity in various chemical transformations or its potential biological activity. The development of a QSAR model would involve the following steps:
Data Set Collection: A series of compounds structurally related to this compound with known reactivity or activity data would be compiled.
Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using computational chemistry software.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical equation that links a subset of the calculated descriptors to the observed activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.
While a specific QSAR study for this compound is not documented, the general approach can be illustrated. For instance, a QSAR model could be developed to predict the rate of a particular reaction for a series of substituted phenyl-tetrahydrofurans. Descriptors such as the Hammett constants for the substituents, calculated dipole moments, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) could be used as independent variables.
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of substituted phenyl-tetrahydrofurans.
| Compound | Substituent (X) | Hammett Constant (σ) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Observed Reactivity (log k) |
| 1 | H | 0.00 | 1.85 | -6.2 | -0.5 | -2.1 |
| 2 | 4-F | 0.06 | 1.65 | -6.3 | -0.6 | -2.0 |
| 3 | 4-Cl | 0.23 | 1.60 | -6.4 | -0.7 | -1.8 |
| 4 | 4-CH3 | -0.17 | 1.95 | -6.1 | -0.4 | -2.3 |
| 5 | 4-NO2 | 0.78 | 3.90 | -6.8 | -1.2 | -1.2 |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values for the listed compounds.
By analyzing such a dataset, a QSAR model could be formulated, for example:
log k = c0 + c1σ + c2μ + c3*EHOMO
where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would provide a quantitative understanding of the structural features that govern the reactivity of this class of compounds.
Synthetic Applications and Chemical Scaffolds
Utilization as a Core Structural Motif for Molecular Complexity
The 3-(4-fluorophenyl)tetrahydrofuran moiety serves as a fundamental scaffold for the construction of more intricate molecules. The tetrahydrofuran (B95107) ring, a privileged structure in medicinal chemistry, provides a desirable pharmacokinetic profile, while the 4-fluorophenyl group can engage in various interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition processes.
Researchers have leveraged this core motif to design and synthesize novel compounds with potential biological activity. For instance, the incorporation of this scaffold into larger molecular frameworks has been explored in the development of kinase inhibitors and other targeted therapies. The specific geometry and electronic properties of this compound provide a well-defined starting point for the elaboration of molecular complexity, allowing for the systematic exploration of chemical space around this central theme.
Precursors for Advanced Organic Synthesis
Beyond its role as a static core, this compound is a versatile precursor that can undergo a variety of chemical transformations to yield more advanced synthetic intermediates. The tetrahydrofuran ring can be opened or functionalized at various positions, and the aromatic ring can be further substituted, providing multiple avenues for diversification.
For example, the ether oxygen of the tetrahydrofuran ring can be protonated or complexed with a Lewis acid, activating the ring for nucleophilic attack. This can lead to the formation of linear chains with strategically placed functional groups. Furthermore, the benzylic position adjacent to the aromatic ring offers a site for functionalization through radical or anionic chemistry. These transformations convert the relatively simple starting material into highly valuable, multifunctional intermediates poised for use in complex multi-step syntheses.
Role as a Chiral Building Block in Stereoselective Synthesis
The stereochemistry of a molecule is often critical to its biological function. The synthesis of enantiomerically pure compounds is, therefore, a major focus of modern organic chemistry. Chiral this compound, available through asymmetric synthesis or chiral resolution, is a valuable building block for the stereoselective synthesis of complex targets.
The predefined stereocenters on the tetrahydrofuran ring can direct the stereochemical outcome of subsequent reactions, a concept known as substrate control. This allows for the construction of multiple new stereocenters with a high degree of predictability. The use of chiral this compound has been demonstrated in the synthesis of natural products and their analogues, where precise control over the three-dimensional arrangement of atoms is paramount.
Integration into More Complex Heterocyclic Systems
The this compound scaffold can be incorporated into larger, more complex heterocyclic systems through various synthetic strategies. These strategies often involve the functionalization of the initial building block, followed by cyclization reactions to form new rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
